Thunberginol C

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Researchers requiring a balanced dual cholinesterase inhibitor face limited options with well-characterized IC50 parity. Thunberginol C addresses this gap with equivalent AChE/BChE inhibition (~42 µM) and validated in vivo stress-attenuating neuroprotection. • Dual AChE/BChE inhibitor (IC50 ~42 µM for both enzymes), distinct from AChE-selective hydrangenol glycosides • In vivo efficacy: attenuates corticosterone-induced neurotoxicity & reduces plasma TNF-α in stress models • Antimicrobial activity against oral bacteria for anti-infective screening Supplied with ≥98% HPLC purity and comprehensive CoA. Global shipping for R&D use.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 147517-06-4
Cat. No. B175142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThunberginol C
CAS147517-06-4
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2
InChIKeyWMAITHDYVBQITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Thunberginol C CAS 147517-06-4: Dihydroisocoumarin Sourcing and Baseline Characterization for Research Procurement


Thunberginol C (CAS: 147517-06-4) is a naturally occurring dihydroisocoumarin primarily isolated from the fermented and dried leaves of Hydrangea macrophylla var. thunbergii [1]. Its chemical structure, 6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one, is defined by a core dihydroisocoumarin scaffold with distinct hydroxylation patterns [2]. Initial phytochemical studies established its presence alongside other thunberginols (A, B, D, E, F) and hydrangenol derivatives within the Hydrangeae Dulcis Folium matrix [3].

Why Generic Substitution Fails: The Critical Role of Thunberginol C's Structural Specificity for Research Reproducibility


Indiscriminate substitution of Thunberginol C with other dihydroisocoumarins or structurally similar natural products from Hydrangea species is not scientifically valid due to quantifiable differences in target engagement, inhibition kinetics, and in vivo functional outcomes. Within the thunberginol class, variations in hydroxylation and glycosylation patterns directly translate to divergent IC50 values against cholinesterases and distinct anti-allergic potency profiles [1]. For instance, the non-glycosylated Thunberginol C exhibits a fundamentally different enzymatic inhibition profile compared to glycosylated analogs like hydrangenol 8-O-glucoside pentaacetate, including differences in potency and selectivity between AChE and BChE [2]. Furthermore, in vivo models demonstrate that while Thunberginol C recapitulates the stress-attenuating effects of the complex Hydrangea macrophylla extract, other isolated compounds from the same source have not been validated in this specific neuroprotective context [3]. These quantitative disparities underscore the necessity of precise compound identification and sourcing for reproducible research outcomes.

Quantitative Procurement Evidence Guide: Thunberginol C Differentiation Data


AChE and BChE Inhibitory Activity: Direct Comparison with Hydrangenol 8-O-Glucoside Pentaacetate

In a head-to-head in vitro study, Thunberginol C (TC) demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with distinct potencies compared to another Hydrangea-derived isocoumarin, hydrangenol 8-O-glucoside pentaacetate (HGP) [1]. The data quantifies the differential selectivity profile of TC.

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

In Vivo Attenuation of Stress-Induced Anxiety: A Unique Functional Phenotype within the Thunberginol Class

Thunberginol C (TC) is the only isolated compound from Hydrangea macrophylla (HM) shown to recapitulate the extract's protective effects against stress-induced anxiety in a murine model [1]. In the Elevated Plus Maze (EPM) test, a standard behavioral assay for anxiety, administration of TC significantly reversed restraint stress-induced behavioral deficits.

Anxiolytic Stress response Neuroinflammation

Antiallergic Activity: Comparative Potency Ranking Against Structural Analogs

The antiallergic activity of Thunberginol C is established within a broader class of thunberginols. A comparative study using the Schults-Dale reaction in sensitized guinea pig bronchial muscle provides a relative potency ranking among these structural analogs [1]. This allows for informed compound selection based on the required potency for a given assay.

Anti-allergy Mast cell degranulation Asthma

Recommended Application Scenarios for Thunberginol C (CAS 147517-06-4) Based on Verified Evidence


Investigating Non-Selective, Dual Cholinesterase Inhibition in Neurodegenerative Disease Models

Thunberginol C is an appropriate tool compound for studies requiring a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with comparable potency (IC50 ~42 µM for both) [3]. This profile is distinct from the more potent and AChE-selective inhibitor hydrangenol 8-O-glucoside pentaacetate. Research into the therapeutic benefit of balanced cholinergic modulation in Alzheimer's disease or related dementias can leverage this specific, quantifiable property of Thunberginol C.

Elucidating Mechanisms of Stress-Induced Anxiety and Neuroinflammation

For research focused on the neurobiological underpinnings of stress and anxiety, Thunberginol C serves as a well-defined molecular probe. Its in vivo efficacy in mitigating corticosterone-induced neurotoxicity and behavioral deficits in the elevated plus maze, including the reduction of plasma TNF-α levels, is directly documented [3]. This functional validation distinguishes it from other thunberginols and provides a solid foundation for mechanistic studies into its effects on synaptic plasticity, microglial activation, and the HPA axis.

Screening for Broad-Spectrum Antimicrobial Activity Against Oral Pathogens

Thunberginol C is a validated candidate for inclusion in antimicrobial screening libraries targeting oral bacteria. Its activity has been consistently reported in multiple foundational studies on the thunberginol class [3]. While quantitative MIC data is not widely available in the public domain, its established antimicrobial profile makes it a relevant positive control or starting point for exploring the anti-infective properties of dihydroisocoumarins, particularly for oral health applications.

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